8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Overview
Description
8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex heterocyclic compound that features a combination of piperidine and triazolopyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-(piperidin-1-yl)pyridine exhibit similar structural features and pharmacological activities.
Triazolopyrazine derivatives: Compounds such as [1,2,4]triazolo[4,3-a]quinoxaline share the triazolopyrazine core and have comparable antimicrobial properties.
Uniqueness
8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific combination of piperidine and triazolopyrazine moieties, which confer distinct pharmacological properties. This combination allows for a broader range of biological activities and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
8-[3-(piperidin-4-ylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c23-15-20-19-14-13(17-7-9-22(14)15)21-8-1-2-12(10-21)18-11-3-5-16-6-4-11/h7,9,11-12,16,18H,1-6,8,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJITMKQRMANB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NC4CCNCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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